IQ1S: A Selective JNK Inhibitor for Research and Drug Development
IQ1S: A Selective JNK Inhibitor for Research and Drug Development
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IQ1S, the sodium salt of 11H-indeno[1,2-b]quinoxalin-11-one oxime, has emerged as a potent and selective inhibitor of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases involved in a myriad of cellular processes including stress responses, inflammation, and apoptosis. This technical guide provides a comprehensive overview of IQ1S, focusing on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of JNK inhibition.
Introduction to JNK Signaling
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family. The JNK signaling cascade is activated by a variety of cellular stresses, including inflammatory cytokines, ultraviolet radiation, and oxidative stress. This pathway plays a crucial role in regulating gene expression, cell proliferation, apoptosis, and inflammation. Dysregulation of the JNK signaling pathway has been implicated in a range of pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer, making it an attractive target for therapeutic intervention.
// Nodes Stress [label="Stress Stimuli\n(UV, Cytokines, etc.)", fillcolor="#F1F3F4"]; MAPKKK [label="MAPKKK\n(e.g., MEKK1, ASK1)", fillcolor="#FBBC05"]; MKK4_7 [label="MKK4/MKK7", fillcolor="#FBBC05"]; JNK [label="JNK\n(JNK1/2/3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cJun [label="c-Jun", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression\n(Apoptosis, Inflammation)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Stress -> MAPKKK; MAPKKK -> MKK4_7; MKK4_7 -> JNK; JNK -> cJun; cJun -> Gene_Expression; }
Caption: The JNK Signaling Pathway.IQ1S: A Selective JNK Inhibitor
IQ1S is a sodium salt derivative of 11H-indeno[1,2-b]quinoxalin-11-one oxime. It functions as a potent, ATP-competitive inhibitor of JNKs, with a notable selectivity for the JNK3 isoform.
Mechanism of Action
IQ1S exerts its inhibitory effect by binding to the ATP-binding pocket of JNKs, thereby preventing the phosphorylation of its downstream substrates, such as the transcription factor c-Jun. Molecular docking studies suggest that the Z isomer of the IQ-1 oximate is the more active form for binding to JNK1 and JNK3[1]. The selectivity for JNK3 over other isoforms is attributed to specific residues within the ATP-binding pocket. For instance, the presence of leucine at position 144 in JNK3, as opposed to isoleucine in JNK1, is a key determinant of this selectivity[2][3].
// Nodes JNK_inactive [label="JNK (Inactive)", fillcolor="#F1F3F4"]; JNK_active [label="JNK (Active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#FBBC05"]; IQ1S [label="IQ1S", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="Substrate (e.g., c-Jun)", fillcolor="#F1F3F4"]; Phospho_Substrate [label="Phosphorylated Substrate", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges JNK_inactive -> JNK_active [label="Upstream Kinases"]; JNK_active -> Phospho_Substrate [label="Phosphorylation"]; ATP -> JNK_active; Substrate -> JNK_active; IQ1S -> JNK_active [label="Inhibition", style=dashed, arrowhead=tee]; }
Caption: Mechanism of IQ1S Inhibition.Quantitative Data
The inhibitory activity and selectivity of IQ1S have been characterized through various biochemical assays. The dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) are summarized in the tables below.
Table 1: IQ1S Dissociation Constants (Kd) for JNK Isoforms [4]
| Kinase | Kd (nM) |
| JNK1 | 390 |
| JNK2 | 360 |
| JNK3 | 87 |
Table 2: IQ1S Half-Maximal Inhibitory Concentrations (IC50) [5][6]
| Target | IC50 |
| JNK1 | 390 nM |
| JNK2 | 360 nM |
| JNK3 | 87 nM |
| NF-κB/AP-1 activity | 2.3 ± 0.41 µM |
Kinase Selectivity Profile
A key attribute of a valuable chemical probe or drug candidate is its selectivity. IQ1S has been profiled against a panel of 91 kinases to assess its selectivity. The results demonstrate that IQ1S is a highly specific inhibitor of JNK isoforms.[1] At a concentration of 10 µM, IQ1S showed significant inhibition only of the JNK isoforms, with minimal off-target effects on other kinases, including those that are potential targets for rheumatoid arthritis treatment such as GSK-3, JAK2, JAK3, PI3Ks, Btk, and IKK-2[1].
Experimental Protocols
This section provides detailed methodologies for key experiments involving IQ1S.
Synthesis of IQ1S (11H-indeno[1,2-b]quinoxalin-11-one oxime sodium salt)
The synthesis of the parent compound, 11H-indeno[1,2-b]quinoxalin-11-one, is achieved through the condensation of ninhydrin with o-phenylenediamine. The oxime is then formed by reacting the ketone precursor with hydroxylamine. To obtain the sodium salt (IQ1S), the oxime is treated with a sodium base, such as sodium hydroxide, in an appropriate solvent.
Note: The following is a general procedure and may require optimization.
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Synthesis of 11H-indeno[1,2-b]quinoxalin-11-one:
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Dissolve ninhydrin and o-phenylenediamine in a suitable solvent (e.g., ethanol or acetic acid).
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Reflux the mixture for several hours.
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Cool the reaction mixture and collect the precipitated product by filtration.
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Purify the product by recrystallization.
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Synthesis of 11H-indeno[1,2-b]quinoxalin-11-one oxime:
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Dissolve the ketone from the previous step and hydroxylamine hydrochloride in ethanol.
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Add a base, such as sodium hydroxide or pyridine, to the mixture.
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Heat the reaction mixture to reflux for several hours.
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Cool the mixture and isolate the oxime product. The ratio of Z- and E-isomers can be determined by 1H-NMR.
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Formation of the Sodium Salt (IQ1S):
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Dissolve the oxime in a suitable solvent (e.g., ethanol).
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Add a stoichiometric amount of a sodium base (e.g., sodium hydroxide solution).
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Stir the mixture until the salt formation is complete.
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Isolate the sodium salt by precipitation or evaporation of the solvent.
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// Nodes Ninhydrin [label="Ninhydrin + o-phenylenediamine"]; Ketone [label="11H-indeno[1,2-b]quinoxalin-11-one"]; Hydroxylamine [label="Hydroxylamine"]; Oxime [label="11H-indeno[1,2-b]quinoxalin-11-one oxime"]; NaOH [label="Sodium Hydroxide"]; IQ1S [label="IQ1S (Sodium Salt)"];
// Edges Ninhydrin -> Ketone [label="Condensation"]; Ketone -> Oxime; Hydroxylamine -> Oxime; Oxime -> IQ1S; NaOH -> IQ1S; }
Caption: Synthesis workflow for IQ1S.In Vitro Kinase Assay
This protocol describes a general method to assess the inhibitory activity of IQ1S on JNKs.
// Nodes Prepare_Reagents [label="Prepare Kinase Reaction Components\n(JNK enzyme, substrate, ATP, IQ1S)"]; Incubate [label="Incubate Components"]; Detect [label="Detect Substrate Phosphorylation\n(e.g., ADP-Glo, Western Blot)"]; Analyze [label="Analyze Data to Determine IC50/Kd"];
// Edges Prepare_Reagents -> Incubate; Incubate -> Detect; Detect -> Analyze; }
Caption: General workflow for an in vitro kinase assay.Materials:
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Recombinant JNK1, JNK2, or JNK3 enzyme
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JNK substrate (e.g., recombinant c-Jun or ATF2)
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ATP
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Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
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IQ1S stock solution (dissolved in DMSO)
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Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or phospho-specific antibody for Western blot)
Procedure:
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Prepare serial dilutions of IQ1S in the kinase assay buffer.
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In a microplate, add the JNK enzyme, JNK substrate, and the diluted IQ1S or vehicle control (DMSO).
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Initiate the kinase reaction by adding ATP.
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Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
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Stop the reaction and detect the level of substrate phosphorylation using a suitable method. For the ADP-Glo™ assay, follow the manufacturer's instructions to measure ADP production. For Western blot analysis, stop the reaction by adding SDS-PAGE loading buffer and proceed with electrophoresis and immunoblotting using a phospho-specific antibody against the substrate.
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Calculate the percentage of inhibition for each IQ1S concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assays
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Macrophage Culture and Activation: Human or murine macrophage-like cell lines (e.g., THP-1, RAW264.7) can be used. Differentiate monocytic cells into macrophages using phorbol 12-myristate 13-acetate (PMA) if necessary. To activate the macrophages, treat the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours)[7].
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IQ1S Treatment: Prepare a stock solution of IQ1S in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.5-25 µM)[7]. Pre-treat the cells with IQ1S for a specific time (e.g., 30 minutes to 1 hour) before adding the stimulus (e.g., LPS).
This protocol is for detecting the inhibition of JNK activity in cells by measuring the phosphorylation of its direct substrate, c-Jun.
Materials:
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Primary antibodies: rabbit anti-phospho-c-Jun (Ser73) and rabbit anti-c-Jun
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HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
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Chemiluminescent substrate
Procedure:
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After cell treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
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Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
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Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against phospho-c-Jun (diluted in blocking buffer) overnight at 4°C.
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Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
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To normalize for total c-Jun levels, the membrane can be stripped and re-probed with an antibody against total c-Jun.
// Nodes Cell_Lysis [label="Cell Lysis and Protein Quantification"]; SDS_PAGE [label="SDS-PAGE and Protein Transfer"]; Blocking [label="Membrane Blocking"]; Primary_Ab [label="Primary Antibody Incubation\n(e.g., anti-phospho-c-Jun)"]; Secondary_Ab [label="Secondary Antibody Incubation"]; Detection [label="Chemiluminescent Detection"];
// Edges Cell_Lysis -> SDS_PAGE; SDS_PAGE -> Blocking; Blocking -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Detection; }
Caption: Western blot workflow for detecting protein phosphorylation.This protocol is for measuring the effect of IQ1S on the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
Materials:
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ELISA kits for the specific cytokines to be measured (e.g., human or mouse TNF-α and IL-6)
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Cell culture supernatants from treated cells
Procedure:
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Collect the cell culture supernatants after the treatment period.
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Perform the ELISA according to the manufacturer's instructions. This typically involves:
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Coating a microplate with a capture antibody specific for the cytokine.
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Adding the cell culture supernatants and standards to the wells.
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Incubating to allow the cytokine to bind to the capture antibody.
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Washing the plate and adding a biotinylated detection antibody.
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Incubating and then washing again.
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Adding a streptavidin-HRP conjugate.
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Incubating and washing one final time.
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Adding a substrate solution to develop a colorimetric signal.
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Measure the absorbance at the appropriate wavelength using a microplate reader.
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Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
In Vivo Experiments
IQ1S has been evaluated in various animal models, including a mouse model of LPS-induced sepsis.
LPS-Induced Sepsis Model in Mice:
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Animals: C57BL/6 mice are commonly used.
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Induction of Sepsis: Administer a lethal dose of LPS (e.g., 20 mg/kg) via intraperitoneal (i.p.) injection[8]. In some protocols, D-galactosamine is co-administered to sensitize the mice to LPS[9].
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IQ1S Treatment: Administer IQ1S (e.g., 30 mg/kg) by i.p. injection or gavage at a specified time relative to the LPS challenge (e.g., 30 minutes before)[8].
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Readouts: Monitor survival rates. Collect blood samples to measure serum cytokine levels (e.g., TNF-α, IL-6) by ELISA. Harvest organs (e.g., lungs, liver, kidneys) for histopathological analysis to assess tissue damage and inflammation[8].
Conclusion
IQ1S is a valuable research tool for studying the roles of JNK signaling in health and disease. Its high selectivity for JNKs, particularly JNK3, makes it a promising lead compound for the development of therapeutics for a variety of conditions, including neurodegenerative and inflammatory diseases. The data and protocols presented in this guide are intended to facilitate further research into the biological functions and therapeutic potential of this selective JNK inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. IQ-1S, JNK3 inhibitor (CAS 1421610-21-0) | Abcam [abcam.com]
- 7. Inhibitory effect of IQ-1S, a selective c-Jun N-terminal kinase (JNK) inhibitor, on phenotypical and cytokine-producing characteristics in human macrophages and T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethyl Fumarate Protects against Lipopolysaccharide- (LPS-) Induced Sepsis through Inhibition of NF-κB Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JNK selective inhibitor, IQ-1S, protects the mice against lipopolysaccharides-induced sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
